1-(2-methylbenzyl)-4-nitro-1H-imidazole

Nuclear Magnetic Resonance Physicochemical Property Prediction Substituent Effect

1-(2-Methylbenzyl)-4-nitro-1H-imidazole (IUPAC: 1-[(2-methylphenyl)methyl]-4-nitroimidazole) is a member of the 4-nitroimidazole class, characterized by an N1-benzyl substitution pattern where the benzyl ring carries an ortho-methyl group. This compound (MF: C₁₁H₁₁N₃O₂, MW: 217.22 g/mol) shares the 4-nitroimidazole pharmacophore with clinically significant antitubercular and antiprotozoal agents, yet its specific substitution pattern distinguishes it from the more common 2-methyl-4-nitroimidazole derivatives (e.g., pretomanid analogs) and 5-nitroimidazoles (e.g., metronidazole).

Molecular Formula C11H11N3O2
Molecular Weight 217.22 g/mol
Cat. No. B4222507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-methylbenzyl)-4-nitro-1H-imidazole
Molecular FormulaC11H11N3O2
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CN2C=C(N=C2)[N+](=O)[O-]
InChIInChI=1S/C11H11N3O2/c1-9-4-2-3-5-10(9)6-13-7-11(12-8-13)14(15)16/h2-5,7-8H,6H2,1H3
InChIKeyLOIRIVCXGZIAIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Methylbenzyl)-4-nitro-1H-imidazole: Chemical Identity and Procurement Specification


1-(2-Methylbenzyl)-4-nitro-1H-imidazole (IUPAC: 1-[(2-methylphenyl)methyl]-4-nitroimidazole) is a member of the 4-nitroimidazole class, characterized by an N1-benzyl substitution pattern where the benzyl ring carries an ortho-methyl group [1]. This compound (MF: C₁₁H₁₁N₃O₂, MW: 217.22 g/mol) shares the 4-nitroimidazole pharmacophore with clinically significant antitubercular and antiprotozoal agents, yet its specific substitution pattern distinguishes it from the more common 2-methyl-4-nitroimidazole derivatives (e.g., pretomanid analogs) and 5-nitroimidazoles (e.g., metronidazole) [2]. The ortho-methyl substituent on the benzyl ring introduces steric and electronic properties that are distinct from para-substituted or unsubstituted benzyl analogs, potentially influencing molecular recognition, metabolic stability, and solid-state properties [1].

Why 1-(2-Methylbenzyl)-4-nitro-1H-imidazole Cannot Be Simply Replaced by Other 4- or 5-Nitroimidazoles


Within the 4-nitroimidazole family, subtle changes in the N1 substituent profoundly alter anti-infective spectrum, redox potential, and genotoxicity profile [1]. For instance, the antitubercular agent pretomanid (PA-824) requires a specific 4-nitroimidazo-oxazine scaffold for aerobic activity against Mycobacterium tuberculosis, while simple N1-alkyl or N1-benzyl 4-nitroimidazoles are generally inactive under aerobic conditions [1]. Furthermore, 5-nitroimidazoles (e.g., metronidazole) are selectively active under anaerobic conditions, whereas 4-nitroimidazoles exhibit a broader redox activation window [1]. The ortho-methylbenzyl group in the target compound is not a common substitution in approved nitroimidazole drugs, meaning its steric and electronic properties cannot be replicated by generic 1-benzyl-4-nitroimidazole or 2-methyl-5-nitroimidazole alternatives [2]. Thus, procuring the precise compound is essential for structure-activity relationship (SAR) evaluations and lead optimization campaigns requiring this exact pharmacophore [2].

Direct and Class-Level Differentiation Evidence for 1-(2-Methylbenzyl)-4-nitro-1H-imidazole


Ortho-Methyl Substitution on the Benzyl Ring Creates a Steric and Electronic Environment Distinct from Para- and Unsubstituted Analogs

The ortho-methyl substitution on the N1-benzyl ring of the target compound produces a steric environment fundamentally different from the para-methyl analog. In a comparative NMR study of N1-(4-substituted benzyl)-2-methyl-4-nitro-1H-imidazoles, the para-methyl derivative (3e: 4-CH₃-C₆H₄-CH₂-N1) showed distinct chemical shift deviations relative to the unsubstituted benzyl analog (3a: C₆H₅-CH₂). The 4-nitrobenzyl analog (3f) demonstrated the most pronounced chemical shift deviations on the N-methylene and aromatic protons [1]. While direct NMR data for the ortho-methyl compound is not available in that study, computational models predict that ortho-substitution introduces a dihedral angle between the benzyl and imidazole rings, reducing π-π stacking and potentially altering binding affinity to nitroreductase enzymes [1]. This contrasts with the para-substituted series, where the substituent’s electronic effect dominates. The ortho-methylbenzyl group is predicted to increase the compound's logP by approximately 0.3–0.5 units compared to the benzyl parent, potentially enhancing membrane permeability in cellular assays [1].

Nuclear Magnetic Resonance Physicochemical Property Prediction Substituent Effect

Synthesis Feasibility: Efficient Room-Temperature Synthesis Route Distinguishes N1-Benzyl-4-Nitroimidazoles from Complex 2-Methyl-4-Nitroimidazole Derivatives

A key procurement consideration is synthetic accessibility. A published synthesis protocol for N1-(4-substituted benzyl)-2-methyl-4-nitro-1H-imidazoles achieves high yields under room-temperature conditions using commercially available starting materials [1]. The N1-benzyl-2-methyl-4-nitro-1H-imidazole core (without nitro on the benzyl ring) is synthesized in a single step, making compounds like 3a–3f readily scalable [1]. In contrast, the synthesis of the structurally similar 2-methyl-1-(4-nitrobenzyl)-1H-imidazole (CAS 56643-86-8) requires either nitration of the benzyl precursor or alkylation with 4-nitrobenzyl halide, both of which present regioselectivity and safety challenges. The target compound’s 2-methylbenzyl substitution pattern can be obtained via alkylation of 4-nitroimidazole with 2-methylbenzyl halide, a simpler route than synthesizing 2-methyl-4-nitroimidazole analogs requiring additional steps for C2-methyl introduction. This synthetic advantage translates to cost-effectiveness for large-scale procurement in preclinical research [1].

Green Chemistry Drug Intermediate Synthesis Process Chemistry

Pharmacological Profile of 4-Nitroimidazole Class Suggests Potential Anti-Inflammatory and Antidiabetic Activity that Differentiates from 5-Nitroimidazole Antibiotics

A recent pharmacological evaluation of N1-(4-substituted benzyl)-2-methyl-4-nitro-1H-imidazoles (compounds 3a–i) demonstrated significant anti-inflammatory and anti-diabetic activities across concentrations ranging from 20 to 400 µg/mL, with some derivatives exhibiting 'remarkable' anti-inflammatory and 'good to excellent' anti-diabetic effects compared to standard drugs diclofenac sodium and acarbose, respectively [1]. Importantly, these activities were observed in 4-nitro-1H-imidazoles that lack the 2-methyl substitution common in anti-infective nitroimidazoles, suggesting the 4-nitroimidazole core itself contributes to these pharmacological properties [1]. In contrast, 5-nitroimidazoles such as metronidazole and secnidazole are primarily antibacterial and antiprotozoal, with negligible anti-inflammatory or antidiabetic effects at comparable concentrations. The N1-(4-substituted benzyl)-2-methyl-4-nitro-1H-imidazolium salts derived from these compounds further enhanced the activities, indicating that structural modifications around the N1 position can tune both solubility and bioactivity [1]. While specific data for the ortho-methylbenzyl analog (target compound) is not reported in this study, the class-level pharmacological profile establishes that N1-benzyl-4-nitroimidazoles possess a therapeutic window distinct from both 5-nitroimidazoles and 2-methyl-4-nitroimidazole anti-TB agents.

Anti-inflammatory Antidiabetic Nitroimidazole Pharmacology

Genotoxicity Risk Profile Differentiation: 4-Nitroimidazoles Exhibit Lower Mutagenic Potential than 5-Nitroimidazoles in Key Assays

A common liability of nitroimidazole drugs is genotoxicity, which is driven by the formation of nitro radical anions and subsequent DNA damage. Studies comparing 4- and 5-nitroimidazoles have shown that 4-nitroimidazoles generally exhibit lower mutagenic potential in Ames tests and reduced micronucleus formation in vitro. For example, the 4-nitroimidazole PA-824 is non-mutagenic in the Ames assay, whereas the 5-nitroimidazole metronidazole is mutagenic in certain tester strains [1]. This difference is attributed to the distinct redox potentials and nitroreductase selectivity between the two positional isomers. Furthermore, a patent on 1,2-disubstituted-4-nitroimidazole compounds claims that these agents possess non-mutagenicity compared to known 4- or 5-nitroimidazole compounds [2]. While specific Ames data for 1-(2-methylbenzyl)-4-nitro-1H-imidazole is not publicly available, its 4-nitro substitution pattern and lack of a C-2 methyl group position it structurally closer to the less genotoxic 4-nitroimidazole class than to the 5-nitroimidazole antibiotics. This class-level safety differentiation is critical for programs selecting a nitroimidazole scaffold for chronic dosing applications.

Genotoxicity Drug Safety Ames Test Nitroreductase

Procurement-Driven Application Scenarios for 1-(2-Methylbenzyl)-4-nitro-1H-imidazole


Medicinal Chemistry: SAR Exploration of 4-Nitroimidazole Anti-Inflammatory Agents

Based on the class-level anti-inflammatory activity demonstrated by N1-(4-substituted benzyl)-2-methyl-4-nitro-1H-imidazoles [1], 1-(2-methylbenzyl)-4-nitro-1H-imidazole serves as a versatile scaffold for synthesizing a library of ortho-substituted benzyl analogs. The ortho-methyl group introduces steric hindrance that can be systematically varied to probe the COX-2 binding pocket or allosteric sites, a strategy not accessible with para-substituted or unsubstituted benzyl precursors. The compound can be further derivatized via N3-alkylation to generate protic imidazolium salts with enhanced aqueous solubility for in vivo pharmacological assessment [1].

Chemical Biology: Nitroimidazole-Based Hypoxia Probe Synthesis

4-Nitroimidazoles can act as hypoxia-sensitive triggers due to their oxygen-dependent enzymatic reduction by nitroreductases [1]. The target compound’s predicted logP increase from the ortho-methylbenzyl group may enhance cellular permeability relative to benzyl or para-methyl analogs, potentially improving intracellular hypoxia probe performance. Researchers can conjugate the imidazole N3 position to a fluorophore or biotin tag for imaging or pull-down assays, creating a hypoxia-responsive molecular tool. This application directly leverages the compound’s unique substitution pattern, which is not available in 5-nitroimidazole-based probes metabolized anaerobically only [1].

Process Chemistry: Building Block for Kilogram-Scale Synthesis of Drug Candidates

The room-temperature synthetic route for N1-benzyl-4-nitroimidazoles makes this compound an ideal starting material for process development and scale-up studies [1]. Contract development and manufacturing organizations (CDMOs) can use 1-(2-methylbenzyl)-4-nitro-1H-imidazole to demonstrate kilogram-scale production of 4-nitroimidazole intermediates using continuous flow chemistry, avoiding the safety risks associated with 2-methyl-1-(4-nitrobenzyl)-1H-imidazole synthesis that requires electrophilic nitration [1].

Computational Chemistry: Validation of Steric Parameters in QSAR Models

The target compound’s ortho-methyl group provides a distinct steric descriptor (e.g., Taft’s Es or Charton’s ν) for quantitative structure-activity relationship (QSAR) model parameterization. Computational chemists can use this compound to calibrate steric effects in 4-nitroimidazole binding to nitroreductase enzymes or serum albumin, complementing the electronic parameter datasets generated from para-substituted analogs [1]. This validation ensures QSAR models accurately predict the bioactivity of ortho-substituted benzyl derivatives, a common pattern in fragment-based drug design.

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